molecular formula C26H23F2N3O4 B2750824 N-(3,4-difluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide CAS No. 932523-67-6

N-(3,4-difluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide

Cat. No.: B2750824
CAS No.: 932523-67-6
M. Wt: 479.484
InChI Key: AYXAVOLLUKBASN-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-(7-methoxy-3-(((4-methoxyphenyl)amino)methyl)-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C26H23F2N3O4 and its molecular weight is 479.484. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Inclusion Compounds

Research into structurally similar isoquinoline derivatives has revealed insights into their crystalline and gel formation properties when treated with different mineral acids. These studies have focused on the crystal structures and fluorescence emission characteristics of these compounds, providing a foundation for understanding the physical and chemical properties of related amide-containing isoquinoline derivatives (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Antimalarial Activity

Another area of research has been the synthesis of quinoline and biphenyl derivatives with potential antimalarial activity. These studies have identified structure-activity relationships that correlate with antimalarial potency against Plasmodium berghei in mice, highlighting the importance of specific structural features for enhancing antimalarial effects (Werbel et al., 1986).

Organic Synthesis and Hydrolysis

Research on related compounds, such as N-(2,4-diformyl-5-hydroxyphenyl)acetamide, has explored various synthesis pathways and the production of multiple derivatives through acylation, alkylation, and hydrolysis. These studies contribute to the broader understanding of chemical synthesis techniques and the potential for creating diverse compounds for further research and application purposes (Hocker & Giesecke, 2003).

Therapeutic Applications

There is also interest in the therapeutic potential of anilidoquinoline derivatives, such as in the treatment of Japanese encephalitis. These compounds have shown significant antiviral and antiapoptotic effects in vitro, suggesting their potential utility in medical treatments. The research underscores the importance of structural modifications to enhance therapeutic efficacy (Ghosh et al., 2008).

Metabolic Studies

The metabolism of chloroacetamide herbicides and their derivatives in human and rat liver microsomes has been extensively studied, providing insights into the metabolic pathways and the role of cytochrome P450 enzymes in the biotransformation of these compounds. Such studies are crucial for understanding the environmental and health impacts of these herbicides and their derivatives (Coleman et al., 2000).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-[7-methoxy-3-[(4-methoxyanilino)methyl]-2-oxoquinolin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F2N3O4/c1-34-20-8-4-18(5-9-20)29-14-17-11-16-3-7-21(35-2)13-24(16)31(26(17)33)15-25(32)30-19-6-10-22(27)23(28)12-19/h3-13,29H,14-15H2,1-2H3,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYXAVOLLUKBASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NC4=CC(=C(C=C4)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.